REACTION_CXSMILES
|
CO[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14].C(OCC)C.C[O-].[Na+].S(=O)(=O)(O)O>CO.CCCCCC.CCOC(C)=O.C(Cl)Cl.CC(C)=O>[C:13]([C:12]1[C:11](=[O:16])[NH:10][C:5]2[C:4]([C:3]=1[OH:17])=[CH:9][CH:8]=[CH:7][CH:6]=2)(=[O:15])[CH3:14] |f:2.3,6.7.8.9|
|
Name
|
|
Quantity
|
383 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)NC(CC(C)=O)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
sodium methoxide
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
hexane EtOAc CH2Cl2 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C.C(Cl)Cl.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from hot acetic acid/acetonitrile/water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(NC2=CC=CC=C2C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |